Fluorophen
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H26FNO |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(1R,9S,13R)-10-[2-(4-fluorophenyl)ethyl]-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C22H26FNO/c1-15-21-13-17-5-8-19(25)14-20(17)22(15,2)10-12-24(21)11-9-16-3-6-18(23)7-4-16/h3-8,14-15,21,25H,9-13H2,1-2H3/t15-,21-,22+/m0/s1 |
InChI Key |
PUPFATUGTIQBQA-UZQPLGKSSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CC3=C([C@@]1(CCN2CCC4=CC=C(C=C4)F)C)C=C(C=C3)O |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2CCC4=CC=C(C=C4)F)C)C=C(C=C3)O |
Synonyms |
5,9 alpha-dimethyl-2-(2-(4-fluorophenyl)ethyl)-2'-hydroxybenzomorphan fluorophen fluorophen hydrobromide, (2alpha,6alpha,11R*)-(+-)-isome |
Origin of Product |
United States |
Synthetic Methodologies for Fluorophenyl Compound Derivatization
Strategies for the Introduction of Fluorophenyl Moieties
Introducing fluorophenyl groups can be achieved through several distinct mechanistic pathways, including nucleophilic, electrophilic, and radical fluorination or fluoroalkylation, as well as transition metal-catalyzed approaches.
Nucleophilic Fluorination Approaches
Nucleophilic fluorination involves the introduction of a fluorine atom as a nucleophile (F⁻). This typically requires an activated substrate with a suitable leaving group. For aromatic systems, nucleophilic aromatic substitution (SNAr) is a common pathway. SNAr reactions on phenyl rings require activation by electron-withdrawing groups (such as -NO₂, -CN, -CF₃, or carbonyl groups) located ortho or para to the leaving group. nih.govacs.org Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), dimethylacetamide, and acetonitrile (B52724) are preferred for these reactions. nih.govacs.org Higher temperatures, typically above 100 °C, are often necessary for aromatic nucleophilic substitution compared to aliphatic substitution. acs.org
Enhancing the solubility and nucleophilicity of fluoride (B91410) ion in organic solvents is crucial, often achieved by using phase transfer catalysts like Kryptofix₂₂₂ or bulky tetrabutylammonium (B224687) cations. nih.gov While metal fluorides (e.g., KF, CsF, AgF) are abundant and inexpensive fluoride sources, their low solubility in organic solvents and the high basicity of the fluoride anion can lead to limitations and side reactions like elimination. caltech.edu
Nucleophilic fluorination can also be achieved through the formation of a nucleophilic fluorine attached to a transition metal. acs.org
Electrophilic Fluorination Strategies
Electrophilic fluorination involves introducing a fluorine atom using an electrophilic fluorinating agent (F⁺ equivalent). This method is significant for its ability to selectively introduce fluorine into complex molecules, often with high regio- and stereoselectivity. numberanalytics.com Electrophilic fluorination typically proceeds via the initial formation of a fluoronium ion or a highly polarized fluorine-containing species that then reacts with the substrate. numberanalytics.com
Various electrophilic fluorinating agents exist, including N-fluoro compounds like N-fluorobenzenesulfonimide (NFSi) and Selectfluor. nih.govwhiterose.ac.uk Factors influencing the outcome of electrophilic fluorination include the choice of solvent, temperature, and substrate concentration. numberanalytics.com Optimization of these conditions, along with the use of catalysts or additives and substrate modification (e.g., introducing directing groups), can improve yield and selectivity. numberanalytics.com
Electrophilic fluorination of aromatic rings can be accomplished with reagents like F₂, AcOF, and XeF₂, although these can sometimes exhibit poor regioselectivity. nih.gov Regioselective fluorodemetallation reactions of aryl organometallic compounds (e.g., silicon, tin, germanium, and mercury) have proven successful in improving regioselectivity. nih.gov
Radical Fluoroalkylation Reactions
Radical fluoroalkylation involves the introduction of a fluoroalkyl radical (Rf•) onto a substrate. This approach has gained attention due to its often mild reaction conditions and broad functional group tolerance, making it suitable for late-stage modification of molecules. sioc-journal.cncas.cn
Fluoroalkyl radicals can be generated through various methods, including visible light photoredox catalysis, organic dye photocatalysis, electron donor-acceptor (EDA) complexes, frustrated Lewis pairs (FLP), and electrochemical reduction. cas.cnconicet.gov.ar Fluoroalkyl sulfones are recognized as versatile precursors for generating fluoroalkyl radicals under visible-light photoredox catalysis or electrochemical reduction. cas.cn
Examples include the radical fluoroalkylation of aryl alkenes with fluorinated sulfones catalyzed by visible light, incorporating various fluoroalkyl radicals like trifluoromethyl (CF₃), difluoromethyl (HCF₂), and 1,1-difluoroethyl (CH₃CF₂). sioc-journal.cn
Transition Metal-Catalyzed Fluorination Pathways
Transition metal catalysis has emerged as a powerful tool for constructing fluorinated compounds, enabling transformations that are challenging by traditional methods. nih.govrsc.org These methods often involve the formation of a carbon-fluorine bond through various mechanisms, including reductive elimination from high-valent metal centers or catalytic cycles involving metal fluorides. rsc.orgrsc.org
Palladium catalysis has been successfully applied to the fluorination of aryl triflates and bromides, particularly those with electron-withdrawing groups. rsc.orgconicet.gov.ar Palladium-catalyzed C-H fluorination using mild electrophilic fluorinating reagents has also been developed, often involving a reactive transition metal fluoride electrophile intermediate. nih.gov Copper catalysis has been reported for the aromatic fluorination of aryl halides with silver fluoride, potentially proceeding through a Cu(I)/Cu(III) cycle. rsc.org Nickel catalysis has shown promise in the nucleophilic fluorination of unactivated alkyl halides with metal fluorides. caltech.edu
Transition metal-catalyzed C-H bond activation is also a sustainable strategy for introducing fluorinated groups, allowing for the functionalization of complex molecules and late-stage functionalization. nih.gov This includes the incorporation of sulfur-containing fluorinated groups like SCF₃ and SeCF₃. nih.gov
Multi-Component Reactions for Complex Fluorophenyl Systems
Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants converge in a single vessel to form a product that retains significant portions of all starting materials. tcichemicals.comsci-hub.se This approach is highly efficient, economical, and environmentally friendly, minimizing steps and generating fewer by-products compared to traditional linear synthesis. tcichemicals.comsci-hub.sepreprints.org MCRs are particularly valuable for generating molecular diversity and structural complexity, making them useful in drug discovery and combinatorial chemistry. tcichemicals.comsci-hub.se
Fluorophenyl moieties can be incorporated into complex molecular systems through various MCRs. For instance, a multicomponent Doebner reaction involving 4-fluoroaniline (B128567) and 4-(2′-fluorophenyl)benzaldehyde has been used in the synthesis of Brequinar. mdpi.com Multicomponent approaches have also been explored for the synthesis of dihydropyridine (B1217469) and pyrrole (B145914) derivatives containing fluorophenyl substituents, some exhibiting potential biological activities. mdpi.com
| Reaction Type | Components Involved (Example) | Fluorophenyl Incorporation Example | Reference |
|---|---|---|---|
| Doebner Reaction (MCR) | Pyruvic acid, Amine, Aldehyde | Synthesis of Brequinar using 4-fluoroaniline and 4-(2'-fluorophenyl)benzaldehyde | mdpi.com |
| Hantzsch Synthesis (MCR) | Aldehyde, β-Keto ester (2 equiv), Ammonia | Synthesis of dihydropyridine derivatives with substituted phenyl rings | mdpi.com |
| Three-Component Reaction | 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, Pyruvic acid, Aromatic aldehyde | Synthesis of pyrazolo[3,4-b]pyridine derivatives with aromatic aldehydes | mdpi.com |
| Three-Component Synthesis | Aldehyde, 1,3-Dicarbonyl compound, Urea/Thiourea | Synthesis of dihydropyrimidinone derivatives with substituted phenyl rings | preprints.org |
Solid-Phase Synthesis Techniques for Fluorophenyl Derivatives
Solid-phase synthesis (SPS) offers advantages for the rapid generation of compound libraries and the synthesis of complex molecules, including those containing fluorophenyl moieties. scielo.brmdpi.com In SPS, the growing molecule is attached to an insoluble solid support (resin), allowing for excess reagents and by-products to be easily removed by filtration and washing. mdpi.com This simplifies purification and enables the automation of synthetic sequences.
SPS has been applied to the synthesis of various fluorophenyl derivatives. For example, a solid-phase method was developed for the synthesis of dihydroquinazoline-2(1H)-one derivatives using N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid as a starting material. mdpi.com This approach utilized acid-amine coupling, a strategy also employed in the synthesis of haloperidol-analogous compounds containing para-fluorophenyl moieties. jopcr.com
While traditionally involving covalent attachment to the resin, noncovalent solid-phase organic synthesis (NC-SPOS) is an alternative where the substrate is held by other interactions like induced dipole interactions. chempep.com
SPS is compatible with various reaction types, including amide bond formation and cross-coupling reactions like the Suzuki-Miyaura coupling, which can be used to introduce fluorophenyl groups. jopcr.com The versatility of SPS makes it a valuable technique for preparing structurally diverse and pharmacologically relevant fluorophenyl compounds. jopcr.com
Derivatization Methods for Analytical Enhancement and Functionalization
Chemical derivatization is a technique used in analytical chemistry to chemically modify a compound to improve its detectability, separation, or stability numberanalytics.com. This is particularly useful for compounds that are non-volatile, polar, or thermally labile, making them difficult to analyze directly by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) alwsci.com. By converting these compounds into more suitable derivatives, their analytical properties are enhanced numberanalytics.com.
For fluorophenyl compounds, derivatization can serve multiple purposes, from improving chromatographic behavior and detector response to enabling specific interactions for functionalization. Various derivatization reagents can be employed depending on the functional groups present in the fluorophenyl compound and the desired analytical or functional outcome nih.gov.
Fluorophore Tagging and Labeling Methodologies
Fluorophore tagging involves covalently attaching a fluorescent molecule (fluorophore) to a target molecule, allowing for sensitive detection and analysis, particularly in biological and imaging applications bioclone.net. This technique is widely used for labeling biomolecules such as proteins, antibodies, and peptides bioclone.net.
While the direct application of fluorophore tagging specifically to fluorophenyl compounds as the target molecule is not explicitly detailed in the search results, the methodologies for attaching fluorophores to molecules containing reactive groups commonly found in fluorophenyl derivatives (like amines, hydroxyls, or carboxylic acids) are well-established. Common reactive chemistries for binding fluorescent dyes include the use of isothiocyanates and N-hydroxysuccinimidyl (NHS) esters, which react with primary amines bioclone.netthermofisher.com. Sulfhydryl-reactive chemicals are used when cysteine residues are targeted bioclone.net.
The development of new fluorophores and labeling strategies is an active area of research, aiming to improve properties such as brightness, photostability, and spectral tunability nih.gov. These advancements can be applied to fluorophenyl compounds containing appropriate functional handles for labeling.
Strategies for Volatility and Stability Enhancement
Enhancing the volatility and stability of compounds is essential for various analytical techniques, particularly GC-MS, and for improving the shelf-life and performance of materials. Chemical derivatization can convert non-volatile or thermally unstable compounds into more volatile and stable forms numberanalytics.comalwsci.com.
For GC-MS analysis of non-volatile compounds, derivatization is employed to increase volatility and thermal stability alwsci.com. Examples of derivatization reagents used for this purpose include those that react with polar functional groups like hydroxyl, carboxyl, and amine groups to form less polar and more volatile derivatives such as esters, amides, or silyl (B83357) ethers alwsci.com. Pentafluorobenzyl bromide is an example of a reagent used for derivatization to enhance detection, particularly with electron-capture detection science.gov.
Strategies for enhancing the stability of compounds, including fluorophores used in bioimaging, involve approaches such as nanoparticle encapsulation, dye-doped nanoparticles, and molecular engineering rsc.org. The intrinsic stability of fluorophenyl compounds can also be influenced by their structure and the presence of other functional groups. In the context of materials like perovskite solar cells, the stability of organic components, which can include fluorophenyl-containing molecules, is a critical factor, and strategies to enhance stability involve material design, interface engineering, and encapsulation rsc.orgpolimi.it. For example, L-4-Fluorophenylalanine has been explored as a multifunctional additive to enhance the efficiency and stability of inverted perovskite solar cells by improving defect passivation, surface hydrophobicity, and crystallization control researchgate.net.
Stereoselective and Regioselective Synthesis of Fluorophenyl Analogues
Stereoselective and regioselective synthesis are crucial for producing compounds with specific three-dimensional arrangements of atoms and precise positional substitution patterns, respectively. These are particularly important for the synthesis of pharmaceutical intermediates and other biologically active molecules, where stereochemistry and regiochemistry can significantly impact activity and properties.
Research has focused on developing stereoselective and regioselective routes to access fluorophenyl analogues. For instance, stereoselective synthesis approaches have been developed for creating complex molecules containing fluorophenyl moieties, such as substituted piperidines, which are structural components of some antidepressant drugs like paroxetine (B1678475) researchgate.net. These methods can involve asymmetric conjugate addition reactions or stereoselective ring expansion and dehalogenation steps researchgate.net. Stereoselective synthesis is also applied in the preparation of 2'-deoxynucleosides, some of which can incorporate fluorophenyl groups google.com.
Regioselective synthesis ensures that reactions occur at specific positions on a molecule when multiple reactive sites are available. In the context of fluorophenyl compounds, regioselective methods have been developed for the synthesis of various heterocyclic systems containing fluorophenyl substituents. An example is the regioselective synthesis of 1,4-disubstituted 1H- researchgate.netnih.govnih.gov-triazoles via 1,3-dipolar cycloaddition reactions involving fluorine-containing azides and terminal alkynes nih.gov. This method specifically yields the 1,4-isomer with high selectivity, avoiding the formation of the 1,5-disubstituted product nih.gov. Regioselective synthesis is also important in the preparation of substituted pyrazole (B372694) derivatives with fluorophenyl groups mdpi.com.
The development of stereoselective and regioselective synthetic methodologies for fluorophenyl analogues allows for the precise construction of complex molecular architectures with defined properties.
Advanced Structural Elucidation and Supramolecular Analysis of Fluorophenyl Compounds
X-ray Crystallography for Molecular Geometry Determination
X-ray crystallography stands as the definitive technique for determining the precise atomic and molecular structure of crystalline solids, including fluorophenyl compounds. wikipedia.orgnih.govlibretexts.org By analyzing the diffraction patterns of X-rays passing through a single crystal, a three-dimensional map of electron density can be generated, revealing exact atomic positions, bond lengths, bond angles, and torsional angles. nih.gov This method provides unambiguous and highly accurate structural parameters essential for understanding structure-function relationships. nih.gov
The data obtained from these analyses are foundational for further computational studies and for understanding the supramolecular architecture of the crystalline state.
| Parameter | Value |
|---|---|
| Compound | 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol benthamopen.com |
| Crystal System | Monoclinic benthamopen.com |
| Space Group | P21/n benthamopen.com |
| a (Å) | 5.3664(15) benthamopen.com |
| b (Å) | 8.343(2) benthamopen.com |
| c (Å) | 25.056(6) benthamopen.com |
| β (°) | 93.837(15) benthamopen.com |
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govmdpi.com By partitioning the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal, this method allows for a detailed examination of how molecules interact with their neighbors. nih.gov The analysis generates a unique Hirshfeld surface for each molecule, which can be mapped with properties like normalized contact distance (dnorm) to highlight regions of close intermolecular contact. nih.gov These surfaces and their corresponding two-dimensional "fingerprint plots" provide a quantitative summary of the types and relative significance of different non-covalent interactions. nih.gov
Hydrogen bonds are a critical directional interaction governing the self-assembly of molecules in the solid state. khanacademy.org In fluorophenyl compounds, a variety of classical and non-classical hydrogen bonds can be observed. X-ray crystallographic studies often reveal intramolecular hydrogen bonds, such as the N—H⋯O interaction found in 1-[(E)-2-(2-fluorophenyl)diazan-1-ylidene]naphthalen-2(1H)-one, which helps to stabilize the molecular conformation. nih.gov
The fluorine atom itself, despite its high electronegativity, is generally considered a weak hydrogen bond acceptor. nih.gov However, its participation in interactions such as C—H⋯F and N—H⋯F bonds is frequently observed and can play a significant role in the crystal packing. tandfonline.comrsc.org For example, in the crystal structure of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, a distinct intermolecular O-H⋯N hydrogen bond links adjacent molecules, demonstrating the interplay of different acceptor groups within the same structure. benthamopen.com The analysis of these networks is crucial for understanding the stability and properties of the resulting supramolecular architectures.
Aromatic π-π stacking is another key non-covalent interaction that directs the assembly of fluorophenyl compounds. The introduction of electron-withdrawing fluorine atoms onto a phenyl ring polarizes its π-system, which can significantly enhance stacking interactions through favorable electrostatic forces, particularly with electron-rich aromatic rings. nih.gov This phenyl-perfluorophenyl polar−π interaction is a well-established motif in crystal engineering. nih.gov
Analysis of compounds like 1-[(E)-2-(2-fluorophenyl)diazan-1-ylidene]naphthalen-2(1H)-one reveals a variety of these interactions. nih.gov The 2D fingerprint plots derived from the Hirshfeld surface can be decomposed to show the percentage contribution of each contact type. Commonly observed weak interactions include H⋯H, C⋯H/H⋯C, and H⋯F/F⋯H contacts. nih.govtandfonline.com Other minor but still significant interactions may include C⋯C, C⋯N/N⋯C, O⋯H/H⋯O, and even F⋯F contacts. nih.govtandfonline.com For example, in one study, H⋯H contacts accounted for a significant portion of the molecular surface, while H⋯F/F⋯H and C⋯C contacts also made substantial contributions. nih.gov
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 41.7 |
| C···H/H···C | 18.8 |
| C···C | 10.9 |
| H···F/F···H | 10.2 |
| O···H/H···O | 8.5 |
| C···N/N···C | 5.9 |
| Other | 4.0 |
Spectroscopic Characterization Techniques
While crystallography provides a static picture of the solid state, spectroscopic techniques offer complementary information about the vibrational properties and functional groups within a molecule. These methods are essential for confirming molecular identity and probing the electronic structure.
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for identifying functional groups in molecules. ksu.edu.saresearchgate.netmdpi.comnih.gov Both methods probe the vibrational energy levels of a molecule, but they are governed by different selection rules: IR spectroscopy detects vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy detects vibrations that cause a change in molecular polarizability. ksu.edu.sanih.gov This makes them complementary, providing a more complete vibrational profile of a compound.
In the analysis of fluorophenyl compounds, such as 4-(3-fluorophenyl)-1-(propan-2-ylidene)-thiosemicarbazone, experimental FT-IR and Laser-Raman spectra are recorded and often compared with theoretical frequencies calculated using quantum chemical methods like Density Functional Theory (DFT). nih.gov This combined approach allows for a detailed assignment of vibrational modes. Characteristic bands for the C-F stretching vibration, as well as vibrations associated with the phenyl ring and other functional groups (e.g., C=S, N-H), can be identified. These spectral "fingerprints" are invaluable for routine characterization and for studying how intermolecular interactions in the solid state might influence vibrational frequencies compared to the gas phase or in solution. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structural arrangement of atoms within a molecule. In the context of fluorophenyl compounds, both ¹H and ¹⁹F NMR are invaluable for determining the connectivity of the molecule. The presence of fluorine atoms introduces characteristic splitting patterns in the ¹H NMR spectrum due to spin-spin coupling between protons and fluorine nuclei, providing key information about their relative positions on the phenyl ring.
Similarly, ¹⁹F NMR spectroscopy offers direct insight into the chemical environment of the fluorine atoms. The chemical shifts in a ¹⁹F NMR spectrum are highly sensitive to the electronic environment, allowing for the differentiation of fluorine atoms at various positions on the aromatic ring. The coupling constants observed in both ¹H and ¹⁹F NMR spectra can be used to establish through-bond connectivity and deduce the substitution pattern of the fluorophenyl ring. For complex structures, two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further map out the intricate network of proton-proton and proton-carbon correlations, respectively, providing unambiguous structural assignment.
Table 1: Representative ¹H NMR Data for a Monofluorinated Phenyl Ring
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-2/H-6 | 7.10 - 7.20 | m | - |
| H-3/H-5 | 7.30 - 7.40 | m | - |
| H-4 | 7.00 - 7.10 | t | J = 8.8 |
Note: The exact chemical shifts and coupling constants can vary depending on the specific substitution pattern and solvent used.
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org For fluorophenyl compounds, the absorption bands observed in the UV-Vis spectrum correspond to the excitation of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org The presence of the phenyl ring gives rise to characteristic π → π* transitions, which are typically observed in the UV region.
The position and intensity of these absorption bands can be influenced by the presence and position of the fluorine substituent. Fluorine, being an electronegative atom, can exert an inductive effect, which may cause a slight shift in the absorption maxima (λ_max) compared to unsubstituted benzene (B151609). The electronic transitions in these molecules primarily involve the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). youtube.com The energy gap between the HOMO and LUMO determines the wavelength of light absorbed. libretexts.org
Table 2: Typical UV-Visible Absorption Data for a Fluorophenyl Compound
| Transition | Wavelength (λ_max) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| π → π | ~ 255 | ~ 200 |
| π → π | ~ 203 | ~ 7,000 |
Note: These values are illustrative and can be affected by the solvent and other substituents on the phenyl ring.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. youtube.comwvu.edu In the mass spectrum of a fluorophenyl compound, the molecular ion peak (M⁺) provides the exact molecular weight of the molecule. High-resolution mass spectrometry can further yield the elemental composition, confirming the molecular formula.
Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern is a molecular fingerprint that provides valuable structural information. youtube.com For fluorophenyl compounds, common fragmentation pathways may involve the loss of the fluorine atom or cleavage of the phenyl ring. The analysis of these fragment ions helps to piece together the structure of the original molecule. youtube.com Techniques such as tandem mass spectrometry (MS/MS) can be employed to isolate a specific ion and induce further fragmentation, providing more detailed structural insights. wvu.edumdpi.com
Table 3: Illustrative Mass Spectrometry Fragmentation Data for a Fluorophenyl Compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion |
| [M]⁺ | Molecular Ion |
| [M - F]⁺ | Loss of a fluorine radical |
| [C₆H₅]⁺ | Phenyl cation |
Note: The observed fragments and their relative intensities depend on the ionization method and the specific structure of the fluorophenyl compound.
Computational and Theoretical Chemistry of Fluorophenyl Systems
Density Functional Theory (DFT) Studies for Molecular Structure Optimization
Density Functional Theory (DFT) has become a standard and cost-effective method for investigating the molecular structures of fluorophenyl derivatives. researchgate.net Theoretical calculations are often employed to determine the optimized molecular geometries, including bond lengths and bond angles, in the ground state. nih.govajchem-a.com
A common approach involves using the B3LYP (Becke, three-parameter, Lee–Yang–Parr) exchange-correlation functional combined with various basis sets, such as 6-31G(d,p), 6-311G(d,p), and 6-311++G(d,p). researchgate.netnih.govajchem-a.com The choice of basis set allows for a balance between computational cost and accuracy. Studies consistently show that the optimized structural parameters calculated using these DFT methods are in good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.netnih.gov For instance, in a study on ethyl 1-(4-fluorophenyl)-5-(4-fluorophenylamino)-2,4-dicyano-6-(trifluoromethyl)nicotinate, the optimized structure calculated at the B3LYP/6-311+G(2d,p) level was compared with the experimentally determined molecular structure, showing good concordance. nih.gov
The effect of fluorine substitution on molecular structure has also been a subject of DFT studies. Fluorination can influence the planarity and torsional angles of molecular backbones, which in turn affects intermolecular interactions and crystal packing. researchgate.netnih.gov
| Parameter | DFT Calculated Value (B3LYP/6-311+G(2d,p)) | Experimental Value (X-ray) |
| C-F Bond Length | 1.35 Å | 1.36 Å |
| C-N Bond Length | 1.42 Å | 1.43 Å |
| C=O Bond Length | 1.23 Å | 1.22 Å |
| C-C-N Bond Angle | 118.5° | 118.2° |
| Dihedral Angle | 77.1° | 77.3° |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of molecules. acadpubl.euwikipedia.orgyoutube.com This analysis primarily focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.euyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key parameter for determining molecular stability and reactivity. schrodinger.comnih.gov A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. acadpubl.eu Conversely, a small energy gap suggests that the molecule is more reactive and prone to intramolecular charge transfer. researchgate.net
DFT calculations are widely used to compute the energies of the HOMO and LUMO. For example, the HOMO–LUMO energy gap for ethyl 1-(4-fluorophenyl)-5-(4-fluorophenylamino)-2,4-dicyano-6-(trifluoromethyl)nicotinate was calculated to be 4.22 eV. nih.gov In another study on a 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the calculated HOMO-LUMO energy gap was 4.0106 eV. malayajournal.org These calculations provide insights into the electronic properties and potential for charge transfer within fluorophenyl systems. researchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Selected Fluorophenyl Systems
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Source |
| Ethyl 1-(4-fluorophenyl) Derivative | - | - | 4.22 | nih.gov |
| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 | malayajournal.org |
| Fluorinated Poly(arylene-ethynylene) | - | - | 2.020 - 2.081 | researchgate.netnih.gov |
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and identifying reactive sites for electrophilic and nucleophilic attack. acadpubl.euresearchgate.netdeeporigin.com The MEP surface is typically color-coded to represent different electrostatic potential values. wolfram.com Regions of negative potential (electron-rich), usually colored red, are susceptible to electrophilic attack, while regions of positive potential (electron-deficient), colored blue, are prone to nucleophilic attack. researchgate.netyoutube.com Green areas represent regions of neutral potential. researchgate.net
In fluorophenyl systems, the electronegative fluorine atom and other heteroatoms like oxygen and nitrogen create distinct regions of negative potential, making them likely sites for interaction with electrophiles or for hydrogen bonding. researchgate.netwalisongo.ac.id MEP analysis helps in understanding intermolecular interactions and predicting the reactivity patterns of these compounds. ajchem-a.com
Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, charge distribution, and intramolecular interactions within a molecule. uni-muenchen.deyoutube.com It is particularly useful for studying donor-acceptor interactions, which are critical for understanding molecular stability and charge delocalization. researchgate.netresearchgate.net
NBO analysis examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. uni-muenchen.deresearchgate.net A higher E(2) value indicates a stronger interaction and greater charge delocalization from the donor to the acceptor orbital. acadpubl.eu This method is effective for quantifying hyperconjugative interactions and intramolecular charge transfer (ICT) within fluorophenyl systems. nih.govacadpubl.eu For instance, interactions involving the lone pairs of nitrogen or oxygen atoms as donors and adjacent anti-bonding orbitals (π* or σ*) as acceptors are often significant in stabilizing the molecular structure. acadpubl.eudergipark.org.tr
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP(1) N | π(C-C) | 5.8 | n → π |
| LP(1) O | σ(C-N) | 2.1 | n → σ |
| π(C=C) | π(C=C) | 20.5 | π → π |
| σ(C-H) | σ(C-F) | 1.2 | σ → σ |
Quantum Chemical Computations of Spectroscopic Properties
Quantum chemical methods, particularly DFT, are frequently used to predict the spectroscopic properties of molecules, such as vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra. researchgate.net These theoretical calculations can aid in the assignment of experimental spectra and provide a deeper understanding of the molecule's vibrational modes and electronic environment.
Theoretical vibrational frequencies are often calculated at the harmonic level and may be scaled by a factor to improve agreement with experimental data. ajchem-a.com Studies on fluorophenyl derivatives have shown a good coherence between the observed and calculated vibrational spectra, which helps in making detailed vibrational assignments based on potential energy distribution (PED). researchgate.net Similarly, quantum chemical calculations can predict NMR chemical shifts, offering insights into the electronic structure around specific nuclei. mdpi.com
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. researchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into conformational changes, molecular flexibility, and the stability of intermolecular interactions over time. mdpi.comresearchgate.net
In the context of fluorophenyl systems, MD simulations are particularly useful for investigating the dynamic stability of these compounds when interacting with biological targets, such as proteins. tandfonline.comsciepub.com For example, simulations can confirm the stability of a ligand within a protein's binding pocket by analyzing its trajectory and interactions over several nanoseconds. tandfonline.com These studies are crucial for understanding the dynamic aspects of molecular recognition and binding affinity, which are not captured by static computational models. nih.gov
Theoretical Insights into Fluorine's Electronic Effects
The substitution of hydrogen with fluorine on a phenyl ring introduces profound electronic perturbations that are a subject of extensive computational and theoretical investigation. Fluorine is the most electronegative element, yet it possesses lone pairs of electrons capable of resonance donation. This duality—strong sigma (σ)-inductive withdrawal and pi (π)-resonance donation—governs the chemical behavior of fluorophenyl systems. libretexts.org Computational chemistry provides powerful tools to dissect and quantify these competing effects.
A primary method for quantifying the electronic influence of a substituent is through Hammett constants (σ). wikipedia.org Density Functional Theory (DFT) calculations have been successfully employed to determine these values by correlating them with computed properties like core-electron binding energy (CEBE) shifts. ubc.cascience.gov Such studies confirm the electron-withdrawing nature of fluorine, particularly at the meta position (σ_m), while at the para position (σ_p), the withdrawing inductive effect is partially offset by the donating resonance effect. researchgate.net
| Substituent Position | Constant | Calculated Value | Experimental Value |
|---|---|---|---|
| meta | σ_m | 0.35 | 0.34 |
| para | σ_p | 0.16 | 0.06 |
Visualizing Electron Distribution: Electrostatic Potential Maps
Molecular electrostatic potential (MEP) maps are computational tools that illustrate the three-dimensional charge distribution of a molecule, identifying electron-rich and electron-poor regions. libretexts.orgresearchgate.net For fluorobenzene, MEP maps reveal a nuanced picture. A region of positive potential (blue) is typically observed along the C-F bond axis, reflecting the strong inductive withdrawal of electron density by the highly electronegative fluorine atom. uwosh.edu Conversely, the π-system of the aromatic ring often shows an increase in negative potential (red) compared to benzene (B151609), a direct visualization of fluorine's π-donating (resonance) effect. walisongo.ac.id This simultaneous depiction of σ-withdrawal and π-donation is a key insight provided by theoretical models.
Orbital-Level Interactions: NBO and MO Analyses
To gain a deeper understanding at the orbital level, Natural Bond Orbital (NBO) and Molecular Orbital (MO) analyses are employed. MO theory shows that the addition of fluorine atoms to a benzene ring introduces new π-bonding orbitals that are lower in energy than those of the original aromatic system. acs.org These new orbitals can enhance the stability of the ring, an effect that has been termed "fluoromaticity". acs.org
NBO analysis provides a complementary perspective by translating the complex wavefunction into a localized Lewis structure of bonds and lone pairs. uni-muenchen.dewikipedia.org This method allows for the quantification of delocalization effects through second-order perturbation theory, which measures the stabilization energy (E(2)) from donor-acceptor orbital interactions. In fluorophenyl systems, a key interaction is the donation of electron density from the lone pair (LP) orbitals of the fluorine atom into the antibonding π* orbitals of the phenyl ring. This n_F → π*_C-C interaction provides a direct quantitative measure of the resonance effect.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (2) F | π* (C2-C3) | 2.95 |
| LP (2) F | π* (C6-C1) | 2.95 |
Impact on Aromaticity
The effect of fluorination on the aromaticity of the phenyl ring is another area clarified by computational methods. Aromaticity is often assessed computationally using magnetic criteria, such as the Nucleus-Independent Chemical Shift (NICS). github.iowikipedia.org NICS calculations typically place a "ghost" atom at the center of the ring to probe the induced magnetic field; a negative NICS value is indicative of aromatic character. wikipedia.org Studies on fluorinated benzenes show that as the number of fluorine substituents increases, the aromaticity of the ring tends to decrease. nih.gov This reduction is attributed to the strong inductive effect of fluorine, which polarizes the σ-framework and disrupts the ideal flow of the π-electron ring current. acs.org
| Compound | NICS(0) (ppm) |
|---|---|
| Benzene | -9.7 |
| Fluorobenzene | -8.9 |
| 1,4-Difluorobenzene | -7.5 |
| Hexafluorobenzene | -4.2 |
Mechanistic Investigations of Fluorophenyl Reactivity
Reaction Pathway Elucidation and Kinetic Studies
The elucidation of reaction pathways for fluorophenyl compounds often involves a combination of experimental kinetic studies and computational modeling. These investigations aim to understand the step-by-step process of a chemical transformation and the factors that govern its rate.
Kinetic studies on the aqueous photolysis of fluorophenols have revealed pH-dependent reactivity. For instance, the photolysis rates of (trifluoromethyl)phenols are significantly influenced by pH, with rate constants being orders of magnitude larger at pH 10 compared to pH 7 or pH 5. nih.gov This suggests that the phenolate (B1203915) form of the molecule is more susceptible to photolytic degradation. The primary photoproduct observed for fluorophenols under these conditions is the fluoride (B91410) ion, indicating the cleavage of the C-F bond. nih.gov
The following table summarizes the direct photolysis rate constants for 2-(trifluoromethyl)phenol (B147641) at different pH values:
| pH | Direct Photolysis Rate Constant (h⁻¹) |
| 5 | 3.52 ± 0.07 |
| 7 | 26.4 ± 0.64 |
| 10 | 334.1 ± 93.45 |
| Data sourced from a study on the photolysis of (trifluoromethyl)phenol model compounds. nih.gov |
Mechanistic studies of palladium-catalyzed fluorination reactions of cyclic vinyl triflates have shown that the reaction pathway can be influenced by additives. In the absence of an additive like TESCF3, the reaction proceeds with low efficiency and poor regioselectivity due to the formation of a stable trans-LPd(vinyl)F complex that leads to an undesired side reaction. chemrxiv.org The addition of TESCF3 promotes the formation of a cis-LPd(vinyl)F complex, which readily undergoes reductive elimination to yield the desired vinyl fluoride product with high regioselectivity. chemrxiv.org
Role of Fluorine in Modulating Reaction Selectivity
The high electronegativity and small size of the fluorine atom play a critical role in modulating the selectivity of reactions involving fluorophenyl substrates. The introduction of fluorine can alter the electron density distribution within a molecule, influencing its reactivity and interactions with other molecules. researchgate.net
In medicinal chemistry, the strategic placement of fluorine atoms can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net For example, substitution of a hydrogen atom with fluorine on an aromatic ring can prevent hydroxylation at that position, a common metabolic pathway. researchgate.net This directing effect is a key strategy in drug design to improve pharmacokinetic properties.
Fluorine substitution can also influence the binding affinity and selectivity of a molecule for its biological target. The fluorine atom can participate in favorable electrostatic interactions and hydrogen bonding, contributing to enhanced binding. researchgate.net For instance, in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, the introduction of a trifluorophenyl group significantly improved potency. The 2,4,5-trifluorophenyl derivative showed a notable enhancement in enzyme inhibition compared to its non-fluorinated or less-fluorinated counterparts. sci-hub.box
The table below illustrates the effect of fluorine substitution on the potency of DPP-4 inhibitors:
| Compound | Substitution Pattern | DPP-4 Inhibition (IC₅₀, nM) |
| Analog 1 | Unsubstituted Phenyl | ~100 |
| Analog 2 | 3,4-difluorophenyl | ~20 |
| Analog 3 | 2,5-difluorophenyl | ~4 |
| Analog 4 | 2,4,5-trifluorophenyl | <1 |
| Illustrative data based on findings for sitagliptin (B1680988) analogs. sci-hub.box |
Electrochemical Oxidation Mechanisms
The electrochemical oxidation of fluorophenyl compounds, particularly fluorophenols, has been investigated as a method for their degradation. The mechanism of oxidation can vary depending on the electrode material and reaction conditions.
At certain anodes, such as lead dioxide (PbO₂), the oxidation of chlorinated phenols, which can serve as analogs for fluorophenols, is believed to occur through direct electron transfer from the substrate to the anode. dss.go.th In contrast, at dimensionally stable anodes (DSAs) like tin dioxide (SnO₂) and iridium dioxide (IrO₂), the oxidation mechanism is thought to involve the generation of hydroxyl radicals at the anode surface, which then attack the organic substrate. dss.go.th
The oxidation of thiophenols under electrochemical conditions can generate thiyl radicals at the anode. acs.org These radicals can then participate in cross-coupling reactions. For instance, the electrochemical oxidation of a mixture of xanthene and a substituted thiophenol can lead to the formation of a C-S bond through the coupling of a carbon-centered radical and a sulfur-centered radical. acs.org
Studies on the electrochemical oxidation of fluoroquinolone antibiotics have revealed that the primary reactions involve the hydroxylation and cleavage of the piperazinyl ring, initiated by hydroxyl radicals, while the fluorinated quinolone core remains largely intact. nih.gov
Photochemical and Sonochemical Reactivity
Photochemical Reactivity
Fluorophenyl compounds exhibit distinct photochemical reactivity, often initiated by the absorption of UV light. The photolysis of fluorinated pharmaceuticals and pesticides can lead to the formation of various breakdown products. researchgate.net For example, the photolysis of 4-fluorophenol (B42351) is rapid, and the primary photoproduct observed by ¹⁹F-NMR is the fluoride ion, indicating cleavage of the carbon-fluorine bond. nih.gov
The photochemical degradation of fluorinated compounds can proceed through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals. The quantum yields for direct photolysis can vary significantly depending on the molecular structure. researchgate.net
Sonochemical Reactivity
Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. The primary mechanism involves acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. organic-chemistry.org This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the formation of reactive radical species from the solvent (e.g., hydroxyl radicals from water) and the thermal decomposition of volatile substrates. researchgate.net
The sonochemical degradation of organic compounds in aqueous solutions is primarily driven by reactions with these radicals. researchgate.net Non-volatile compounds tend to react with hydroxyl radicals at the bubble-liquid interface, while volatile compounds can diffuse into the bubble and undergo pyrolysis. researchgate.net While specific studies on the sonochemistry of "Fluorophen" are not detailed, the general principles suggest that it would be susceptible to degradation by hydroxyl radicals generated during ultrasonic irradiation of an aqueous solution.
Catalytic Processes Involving Fluorophenyl Substrates
Fluorophenyl compounds are valuable substrates in a variety of catalytic processes, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is extensively used for the synthesis of biphenyl (B1667301) derivatives. acs.org Fluorophenyl boronic acids or fluorophenyl halides are common starting materials in these reactions to introduce a fluorophenyl moiety into the target molecule. acs.org Mechanistic studies have revealed the importance of the ligand on the palladium center in influencing the efficiency and selectivity of these reactions. chemrxiv.org
Other Catalytic Transformations
Fluorophenyl substrates are also employed in other catalytic systems. For instance, the development of catalytic concerted SₙAr reactions of fluoroarenes using an organic superbase has been reported. nih.gov This method allows for the substitution of the fluorine atom with various nucleophiles under catalytic conditions, enabling late-stage functionalization of complex molecules. nih.gov
Photoredox catalysis has emerged as a powerful tool for activating fluorinated compounds. For example, the integration of enzymes with photoredox catalysis allows for the conversion of nitriles into fluorinated products under mild conditions. manchester.ac.uk In some light-mediated reactions, N-imino(iso)quinolinium ylides can act as photoredox catalysts to facilitate the transformation of amines, which can then react with fluorophenyl-substituted compounds. acs.org
Sophisticated Analytical Methodologies for Fluorophenyl Compounds
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For fluorophenols, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively utilized, often in conjunction with mass spectrometry for definitive identification and quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of fluorophenols, particularly for samples in aqueous matrices. The separation is based on the differential partitioning of analytes between a stationary phase (packed in a column) and a liquid mobile phase.
Stationary Phases: The choice of stationary phase is critical for achieving optimal separation. While traditional reversed-phase columns like C8 and C18 are widely used, they rely primarily on hydrophobic interactions. quora.comwikipedia.org For halogenated compounds such as fluorophenols, pentafluorophenyl (PFP) stationary phases offer superior selectivity. quora.comjascoinc.comaatbio.com PFP phases engage in multiple interaction mechanisms, including dipole-dipole, π-π, and charge-transfer interactions, in addition to conventional hydrophobic interactions. quora.comjascoinc.com This unique selectivity allows for enhanced resolution of positional isomers and other structurally similar compounds that may be difficult to separate on standard C18 columns. quora.comaatbio.com
Mobile Phases: The mobile phase in reversed-phase HPLC for fluorophenol analysis typically consists of a polar solvent mixture, most commonly water and an organic modifier like acetonitrile (B52724) or methanol. evidentscientific.comhoriba.com The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to optimize the separation of compounds with different polarities. libretexts.org Adjusting the pH of the mobile phase is also a crucial parameter, as it influences the ionization state of the phenolic hydroxyl group and thus the retention behavior of the fluorophenol analytes. evidentscientific.com
Detection: Following separation, various detectors can be employed. A standard UV-Vis detector is often used, as the phenyl ring in fluorophenols absorbs ultraviolet light. researchgate.net For enhanced sensitivity and selectivity, fluorescence detectors can be utilized, sometimes requiring pre-column derivatization to convert the phenols into highly fluorescent products. researchgate.net For example, reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) have been used for the analysis of related chlorophenols. iss.com
Below is a table summarizing typical HPLC parameters used for the analysis of phenolic compounds, which are analogous to those used for fluorophenols.
| Parameter | Description |
| Stationary Phase | Pentafluorophenyl (PFP), C18, C8 |
| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient |
| Column Dimensions | e.g., 150 mm length x 2.1 mm i.d., 1.9 µm particle size |
| Flow Rate | 0.2 - 1.0 mL/min |
| Detection | UV-Vis (e.g., 280 nm), Fluorescence, Mass Spectrometry |
| Derivatizing Agent | NBD-F, DMEQ-COCl (for fluorescence detection) |
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds like fluorophenols. Separation is achieved based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of a capillary column.
While direct analysis of underivatized phenols by GC is possible, it can suffer from poor peak shape and adsorption issues due to the polar hydroxyl group. aatbio.comhoriba.com Therefore, derivatization is a common and often necessary step to improve analytical performance. wikipedia.org This process converts the polar -OH group into a less polar, more volatile, and more thermally stable functional group.
Derivatization Techniques:
Acylation: This involves reacting the fluorophenol with an acylating agent. Perfluoro acid anhydrides are particularly effective, creating stable and highly volatile derivatives that are extremely sensitive to an Electron Capture Detector (ECD). jascoinc.com Acetic anhydride is another common reagent.
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the hydroxyl group to form a trimethylsilyl (TMS) ether. This is a rapid and quantitative reaction that significantly improves chromatographic behavior. wikipedia.orgiss.com
Alkylation/Etherification: This converts the phenol (B47542) to an ether. Reagents like pentafluorobenzyl bromide (PFBBr) are used to form pentafluorobenzyl ethers, which are also highly responsive to an ECD, enabling trace-level detection. aatbio.comresearchgate.net
GC Columns and Conditions: A variety of capillary columns are available, and the choice depends on the polarity of the derivatized analytes. libretexts.orgnih.gov Fused-silica open-tubular columns with phases of varying polarity, such as DB-5 (low polarity) or DB-1701 (mid-polarity), are frequently used for separating phenolic compounds. aatbio.com The column dimensions (length, internal diameter, and film thickness) are optimized to balance separation efficiency and analysis time. libretexts.orgnih.gov
Sample Introduction and Detection: For samples in complex matrices, headspace solid-phase microextraction (HS-SPME) is an effective sample preparation and introduction technique. It concentrates volatile analytes from the sample's headspace onto a coated fiber, which is then thermally desorbed into the GC inlet. caister.com This minimizes matrix interference and enhances sensitivity. The most common detectors used are the Flame Ionization Detector (FID) and, for halogenated derivatives, the highly sensitive Electron Capture Detector (ECD). aatbio.comresearchgate.net Mass Spectrometry (MS) is the definitive detector for identification and confirmation.
The following table outlines common derivatization reagents and their corresponding characteristics for GC analysis of fluorophenols.
| Derivatization Method | Reagent Example | Derivative Formed | Key Advantages | Suitable Detector |
| Acylation | Heptafluorobutyric anhydride (HFBA) | Fluoroacyl ester | Highly volatile, stable | ECD, MS |
| Silylation | BSTFA | Trimethylsilyl (TMS) ether | Rapid, quantitative reaction | FID, MS |
| Alkylation | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ether | Excellent sensitivity for halogenated compounds | ECD, MS |
LC-MS/MS and Other Hyphenated Techniques
Hyphenated techniques, which couple a separation method with a powerful detection technique, represent the state-of-the-art for trace analysis. aatbio.comresearchgate.net The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is particularly well-suited for the analysis of fluorophenols in complex samples. libretexts.org
A significant advantage of LC-MS/MS over GC-based methods is that it typically does not require a derivatization step, which simplifies sample preparation and reduces analysis time. aatbio.comhoriba.com Modern systems often employ Ultra-Performance Liquid Chromatography (UPLC), which uses columns packed with sub-2 µm particles. This technology provides significantly faster separations, higher resolution, and greater sensitivity compared to conventional HPLC. researchgate.netstackexchange.com
In an LC-MS/MS system, the analytes are first separated by the LC column. The column eluent is then directed to the mass spectrometer's ion source. For phenolic compounds, Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are commonly used, typically in negative ion mode. wikipedia.orgnih.gov
The core of the technique is tandem mass spectrometry, which uses two mass analyzers in sequence (e.g., a triple quadrupole). The first analyzer selects the specific molecular ion (precursor ion) of the target fluorophenol. This ion is then fragmented in a collision cell. The second analyzer selects a specific, characteristic fragment ion (product ion) to be detected. This precursor-to-product ion transition is highly specific to the analyte. By monitoring these specific transitions in a mode called Multiple Reaction Monitoring (MRM), the instrument can achieve exceptional selectivity and sensitivity, effectively filtering out background noise and allowing for quantification at parts-per-billion (µg/L) or even parts-per-trillion (ng/L) levels. nih.govnih.gov
The table below shows a comparison of key performance aspects of different chromatographic techniques.
| Technique | Derivatization | Typical Sensitivity | Selectivity | Throughput |
| HPLC-UV | Optional (for fluorescence) | Moderate (µg/L - mg/L) | Moderate | Moderate |
| GC-ECD | Required | High (ng/L - µg/L) | High | Moderate |
| GC-MS | Recommended | High (ng/L - µg/L) | Very High | Moderate |
| LC-MS/MS | Not required | Very High (ng/L) | Exceptional | High |
Voltammetric and Electrochemical Analysis
Voltammetric methods are a class of electroanalytical techniques where information about an analyte is derived by measuring the current as a function of an applied potential. fsu.edu These methods are attractive for the analysis of fluorophenols due to their high sensitivity, rapid response, and potential for miniaturization and in-situ measurements. The fundamental principle relies on the electrochemical oxidation of the phenol's hydroxyl group at the surface of a working electrode.
The standard experimental setup is a three-electrode cell containing the sample solution, a working electrode, a reference electrode (e.g., Ag/AgCl), and a counter or auxiliary electrode (e.g., platinum wire). nih.govnanocellect.com
Electrode Materials and Modification: The performance of a voltammetric sensor is highly dependent on the working electrode material. While traditional materials like glassy carbon (GCE) and gold are used, their sensitivity and selectivity are dramatically improved through surface modification with nanomaterials. jascoinc.com These modifications serve to increase the electrochemically active surface area, catalyze the electron transfer reaction, and sometimes pre-concentrate the analyte at the electrode surface. jascoinc.com Advanced materials used for modifying electrodes for phenol detection include:
Carbon Nanomaterials: Graphene, reduced graphene oxide (rGO), and multi-walled carbon nanotubes (MWCNTs) provide high surface area and excellent electrical conductivity. quora.comcaister.comresearchgate.net
Metal Nanoparticles: Gold (AuNPs) and other metal nanoparticles can have a catalytic effect on the oxidation of phenols. caister.com
Conducting Polymers and MOFs: Materials like polyaniline (PANI) and metal-organic frameworks (MOFs) can enhance analyte accumulation and electron transfer. quora.comresearchgate.net
Voltammetric Techniques:
Cyclic Voltammetry (CV): This is a fundamental technique used to characterize the redox behavior of fluorophenols. iss.comstackexchange.com It can determine the oxidation potential and provides insights into the reaction mechanism, which for phenols is typically an irreversible, diffusion-controlled process. aatbio.comcaister.com
Differential Pulse Voltammetry (DPV): For quantitative purposes, DPV is often the preferred technique. aatbio.comresearchgate.net It employs a series of potential pulses superimposed on a linear ramp. The current is sampled just before and at the end of each pulse, and the difference is plotted against the potential. horiba.com This method effectively minimizes the non-faradaic (charging) current, resulting in a well-defined peak whose height is directly proportional to the concentration of the fluorophenol. researchgate.net This high signal-to-noise ratio allows for very low detection limits, often reaching the micromolar (µM) or even nanomolar (nM) range. quora.comcaister.com
The table below lists examples of modified electrodes and their performance in the detection of related phenolic compounds, demonstrating the capabilities of this approach.
| Electrode Modifier | Analyte | Technique | Detection Limit (LOD) |
| CeNiCu-LDH@CC | 2,4-Dichlorophenol | DPV | 0.197 µM |
| AuNPs@cMWCNT/GCE | 4-Chlorophenol | DPV | 0.11 µM |
| MWCNT-PANI/LIG | 4-Aminophenol | SWV | 0.006 µM |
LDH: Layered Double Hydroxide; CC: Carbon Cloth; GCE: Glassy Carbon Electrode; LIG: Laser-Induced Graphene; SWV: Square Wave Voltammetry.
Fluorescence Spectroscopy for Detection and Quantification
Fluorescence spectroscopy is an optical technique renowned for its exceptional sensitivity and is well-suited for the analysis of intrinsically fluorescent molecules like fluorophenols. jascoinc.comhoriba.com The process involves exciting a molecule with light of a specific wavelength, causing it to move to a higher electronic energy state. The molecule then rapidly relaxes and emits a photon at a longer wavelength as it returns to the ground state. evidentscientific.com
An analysis involves measuring two types of spectra:
Excitation Spectrum: The fluorescence emission is monitored at a fixed wavelength while the excitation wavelength is scanned. The resulting spectrum is typically similar in shape to the molecule's absorption spectrum. horiba.comiss.com
Emission Spectrum: The molecule is excited at a fixed wavelength (usually the peak of the excitation spectrum), and the intensity of the emitted light is scanned across a range of longer wavelengths. jascoinc.comevidentscientific.com
For simple phenols, excitation occurs in the ultraviolet range. For instance, phenol itself has an excitation maximum around 273 nm and an emission maximum at 300 nm. aatbio.com Structurally similar compounds exhibit comparable spectra; for example, o-fluorophenol shows a strong fluorescence excitation band originating at approximately 271.7 nm. researchgate.net The specific wavelengths of excitation and emission are characteristic of the fluorophenol's structure and can be used for qualitative identification.
For quantitative analysis, the fluorescence intensity is measured under fixed excitation and emission conditions. At low concentrations, the intensity is directly proportional to the analyte concentration, enabling highly sensitive measurements with detection limits often in the low µg/L range for phenolic compounds. jascoinc.comresearchgate.net
Several factors can influence fluorescence measurements:
Quantum Yield (Φf): This is a fundamental property defined as the ratio of photons emitted to photons absorbed. wikipedia.orgaatbio.com It quantifies the efficiency of the fluorescence process. A higher quantum yield results in a brighter signal. aatbio.com The quantum yield is sensitive to the molecule's chemical environment, including the solvent. wikipedia.orgatto-tec.com
pH: The pH of the solution can have a profound effect on the fluorescence of phenols. jascoinc.com The protonation state of the hydroxyl group changes the electronic structure of the molecule. In alkaline solutions, the hydroxyl group deprotonates to form the phenolate (B1203915) anion, which will have different excitation and emission characteristics compared to the protonated form present in acidic or neutral solutions. quora.comcaister.com This property must be carefully controlled by using buffered solutions to ensure reproducible quantitative results. stackexchange.com
Excitation-Emission Matrix (EEM) Analysis
Excitation-Emission Matrix (EEM) spectroscopy, also known as 3D fluorescence, is a comprehensive technique that provides a detailed "fingerprint" of a sample's fluorescent components. Instead of a single scan, an EEM is constructed by acquiring a series of emission spectra over a range of excitation wavelengths. The data is then compiled into a three-dimensional plot or a contour map, with excitation wavelength on one axis, emission wavelength on the other, and fluorescence intensity represented by color or contour lines.
This technique is particularly powerful for analyzing complex mixtures where the spectra of multiple fluorescent compounds may overlap. The resulting EEM contains distinct peaks or regions corresponding to each fluorescent component. For instance, the fluorescence peaks for phenol, m-cresol, and thymol have been identified at excitation/emission wavelength pairs of 272/300 nm, 274/300 nm, and 276/304 nm, respectively. researchgate.net By identifying the unique location of these peaks in the EEM landscape, it is possible to qualitatively and quantitatively analyze individual fluorophenols even in the presence of other fluorescent substances. researchgate.net
PARAFAC Modeling for Component Identification
Parallel Factor Analysis (PARAFAC) is a powerful multi-way chemometric technique particularly suited for decomposing complex, multi-dimensional data into individual components. In the context of fluorophenyl compounds, it is often applied to data from Excitation-Emission Matrix (EEM) fluorescence spectroscopy. Many aromatic compounds, including those with fluorophenyl groups, are intrinsically fluorescent, making EEM-PARAFAC a valuable tool for their analysis. chemspider.com
An EEM is a three-dimensional dataset where fluorescence emission intensity is measured across a range of excitation wavelengths, creating a unique spectral fingerprint for a sample. researchgate.neteigenvector.com When multiple fluorescent compounds are present, their individual spectra overlap, creating a complex matrix. PARAFAC can deconstruct this complex signal into the individual pure emission and excitation spectra of the constituent fluorophores, along with their relative concentrations in each sample. nih.govresearchgate.net
Detailed Research Findings:
A notable application of EEM-PARAFAC has been in the study of fluorescent emerging pollutants, such as (fluoro)quinolones, which contain a fluorophenyl moiety. In a study involving the degradation of several commercial (fluoro)quinolones—including ciprofloxacin, enrofloxacin, and ofloxacin—in different water matrices, EEM-PARAFAC was successfully employed to track the parent compounds and their degradation by-products simultaneously. nih.govaip.org
The researchers were able to build a PARAFAC model that identified and distinguished four structure-related groups corresponding to the parent pollutants and their slightly oxidized by-products. The model also identified intermediates that still possessed the characteristic (fluoro)quinolone fluorescent fingerprint and other substances like humic-like compounds. nih.govaip.org The scores obtained from the PARAFAC components for the parent pollutants showed a slower decay rate compared to individual compound measurements by HPLC, which was attributed to the fluorescent contribution of the by-products. This demonstrates the power of PARAFAC to not only quantify parent compounds but also to provide insights into complex reaction kinetics and the formation of fluorescent intermediates. nih.govaip.org
While simple compounds like fluorobenzene and o-fluorophenol are known to be fluorescent, the direct application of EEM-PARAFAC to these specific simple fluorophenyls is not extensively documented in the literature. researchgate.netnih.gov However, the success with more complex fluorinated aromatics like (fluoro)quinolones strongly supports the potential of this methodology for the broader class of fluorescent fluorophenyl compounds. The technique's ability to resolve co-eluting or spectrally overlapping fluorescent species makes it a powerful tool for identifying unknown fluorophenyl components in complex environmental or biological samples.
Table 1: PARAFAC Components Identified in (Fluoro)quinolone Degradation Study This table is generated based on findings from a study on (fluoro)quinolone degradation. nih.govaip.org
| Component Type | Description | Spectroscopic Characteristics |
| Parent Pollutants & By-products | Four structure-related groups including ENR-like, OFL-like, OA-like, and FLU-like compounds. | Distinct fluorescent fingerprints for each group. |
| Intermediates | By-products still exhibiting (Fluoro)quinolone characteristics. | Analogous fluorescent fingerprint to parent compounds but shifted to shorter wavelengths. |
| Background Matrix | Humic-like substances present in the water matrix. | Characteristic fluorescence of natural organic matter. |
| Interference Compound | Thiabendazole (TBZ) added to the mixture. | A distinct component attributable to TBZ-like fluorescence was resolved by the model. |
Advanced Sample Preparation Methods (e.g., SPE, SPME)
Effective sample preparation is a crucial step to isolate fluorophenyl compounds from complex matrices, remove interferences, and preconcentrate the analytes before instrumental analysis. Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) are two widely used and powerful techniques that offer significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher recovery rates, and the potential for automation.
Solid-Phase Extraction (SPE)
SPE is a sample preparation technique that separates components of a mixture based on their physical and chemical properties. iss.com A liquid sample is passed through a cartridge containing a solid adsorbent (the stationary phase). Analytes of interest are retained on the sorbent while the matrix and other interferences pass through. The retained analytes are then eluted with a small volume of an appropriate solvent. iss.com
Detailed Research Findings for SPE:
The choice of sorbent and elution solvent is critical for the successful extraction of fluorophenyl compounds. For fluorinated benzoic acids (FBAs), which are used as water tracer agents, a method using hydrophilic-lipophilic-balanced reversed-phase cartridges containing a poly(divinylbenzene-co-N-vinylpyrrolidone) polymer has been developed. This method achieved a 250-fold enrichment of 21 different FBAs from a 100 mL water sample, with extraction efficiencies ranging from 71% to 94%. researchgate.net
For the analysis of phenolic pollutants, including fluorinated phenols, from water samples, various SPE methods have been optimized. One study on 11 phenolic compounds using a Strata C18 cartridge reported recoveries between 69.4% and 101.9%. chromatographyonline.com Another method for determining phenols in drinking water, following US EPA Method 528, utilizes a polystyrene divinylbenzene material. epa.gov For this method, recoveries should generally range between 70% and 130%. chemicalbook.com The use of fluoro-functionalized paper as an SPE adsorbent has also been explored for perfluorinated compounds, demonstrating high sensitivity and selectivity due to fluorous affinity. nih.gov
Table 2: SPE Method Parameters and Recovery Data for Selected Fluorinated Compounds This table compiles data from various studies on the solid-phase extraction of fluorinated aromatic compounds.
| Analyte Class | Sorbent (Stationary Phase) | Sample Matrix | Elution Solvent | Average Recovery (%) |
| Fluorobenzoic Acids researchgate.net | Poly(divinylbenzene-co-N-vinylpyrrolidone) | Water | Not Specified | 71 - 94 |
| Phenolic Compounds (including chlorophenols) chromatographyonline.com | Strata C18 | Water | Not Specified | 69.4 - 101.9 |
| Phenols (EPA Method 528) epa.govchemicalbook.com | Polystyrene Divinylbenzene | Drinking Water | Dichloromethane (DCM) | 70 - 130 |
| Perfluorinated Compounds (PFCs) nih.gov | Fluoro-functionalized Paper | Water | Not Specified | Not Specified |
Solid-Phase Microextraction (SPME)
SPME is a solvent-free, miniaturized sample preparation technique where a fused silica fiber coated with a polymeric stationary phase is exposed to a sample or its headspace. Analytes partition from the sample matrix into the fiber coating. The fiber is then withdrawn and transferred to the injection port of a gas chromatograph (GC) or other analytical instrument for thermal desorption and analysis.
Detailed Research Findings for SPME:
The selection of the fiber coating is paramount and depends on the polarity and volatility of the target fluorophenyl compounds. A study on the determination of 16 polycyclic aromatic hydrocarbons (PAHs) in water utilized a novel fluorinated polyaniline (PANI) fiber coating, which showed high affinity for the target compounds. researchgate.net For the analysis of volatile organic compounds (VOCs), including halogenated hydrocarbons, the ISO 17943 standard recommends headspace SPME (HS-SPME) coupled with GC-MS.
Optimization of SPME parameters such as extraction time, temperature, and sample agitation is crucial for achieving high sensitivity and reproducibility. For the analysis of odorous compounds in water, a CAR/PDMS/DVB fiber was found to be most suitable, with optimal extraction at 75°C for 60 minutes. nih.gov In another study, a 60 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber was selected for the simultaneous determination of 46 pesticides in water, with an extraction time of 45 minutes at 60°C. For the sampling of chlorobenzene from air, a Carboxen-Polydimethylsiloxane (CAR/PDMS) fiber was found to have high absorption. eigenvector.com
Table 3: SPME Method Parameters for Volatile Aromatic Compounds This table presents typical optimized parameters from various SPME studies.
| Analyte Type | Fiber Coating | Extraction Mode | Extraction Temp. (°C) | Extraction Time (min) |
| Polycyclic Aromatic Hydrocarbons researchgate.net | Fluorinated Polyaniline (PANI) | Direct Immersion | Optimized | Optimized |
| Odorous Compounds (various) nih.gov | CAR/PDMS/DVB | Headspace (HS) | 75 | 60 |
| Multi-class Pesticides | PDMS/DVB (60 µm) | Direct Immersion | 60 | 45 |
| Chlorobenzene eigenvector.com | CAR/PDMS | Headspace (HS) | Optimized | 30 (equilibrium) |
| Volatile Organic Compounds (ISO 17943) | Various | Headspace (HS) | Optimized | Optimized |
Environmental Chemical Considerations of Fluorinated Organic Species
Occurrence and Distribution in Environmental Matrices
Monofluorophenols enter the environment primarily through industrial discharges. While specific, widespread monitoring data for monofluorophenols in the environment is not extensively documented in readily available literature, their presence can be inferred from studies on industrial effluents and related phenolic compounds. For instance, wastewaters from industries such as petrochemical, coking, and coal processing can contain total phenols at concentrations ranging from a few milligrams per liter (mg/L) to as high as 6,800 mg/L. uliege.be Studies on the removal of 2-fluorophenol (B130384) from industrial waste solutions indicate its presence in these matrices. nih.govresearchgate.net
The distribution of fluorophenols in the environment is governed by their physicochemical properties. They are generally water-soluble, which suggests they will primarily be found in the aqueous phase of environmental systems. However, their potential to sorb to organic matter in soil and sediment means they can partition out of water and accumulate in solid matrices.
Data on other fluorinated substances, which can serve as surrogates for understanding potential environmental concentrations, show widespread distribution. For example, studies on per- and polyfluoroalkyl substances (PFAS) in UK rivers have found trifluoroacetic acid (TFA), a highly persistent fluorinated compound, in 98% of tested sites, with concentrations in the River Kelvin in Scotland reaching a mean of 23,968 nanograms per liter (ng/L). york.ac.uk In rivers receiving effluent from fluoropolymer manufacturing facilities, total PFAS concentrations in the water have been measured in the range of 86 to 169 ng/L. nih.gov In groundwater, PFAS have been detected in 24% of public water sources sampled in a West Virginia study, with higher concentrations often found in groundwater than surface water. researchgate.net While not direct measurements of monofluorophenols, these findings highlight the potential for fluorinated organic compounds to contaminate water systems.
In terrestrial systems, related compounds like perfluorinated compounds (PFCs) have been found in agricultural soils at concentrations ranging from 0.508 to 6.83 nanograms per gram (ng/g). chemicalbook.com High concentrations of other long-chain PFAS, up to 176 ng/g dry weight, have been found in river sediments. nih.gov
Bioconcentration, the accumulation of a chemical in an organism from water, is a key aspect of distribution. The bioconcentration factor (BCF) is a measure of this potential. While specific, measured BCF values for monofluorophenols are scarce, models like the US EPA's EPI Suite™ can estimate these values based on the chemical's properties. epa.govnih.gov For instance, the BCF for a chemical can be estimated from its octanol-water partition coefficient (log Kow), which is a measure of its hydrophobicity. sfu.ca For compounds with a log Kow between 1 and 3, such as the monofluorophenols, the BCF is generally expected to be low.
Table 7.1.1: Physicochemical Properties of Monofluorophenol Isomers
Environmental Fate and Transformation Pathways
The fate of monofluorophenols in the environment is determined by a combination of biotic and abiotic transformation processes.
Biotic Transformation: Biodegradation is a primary pathway for the transformation of monofluorophenols. Acclimated activated sludge has been shown to be effective at degrading these compounds. nih.gov Specific bacterial strains have been isolated that can use fluorophenols as their sole source of carbon and energy. For example, Arthrobacter sp. strain IF1 can completely mineralize 4-fluorophenol (B42351) at concentrations up to 5 millimolar (mM), with stoichiometric release of the fluoride (B91410) ion, indicating no formation of persistent fluorinated byproducts. nih.govsigmaaldrich.com The degradation of 4-fluorophenol by this strain proceeds through the formation of hydroquinone, which is then further metabolized via the β-ketoadipic acid pathway. nih.gov Similarly, various strains of Rhodococcus have been shown to degrade mono-, di-, and trifluorophenols, typically starting with an ortho-hydroxylation to form a fluorocatechol intermediate. researchgate.net Studies have shown that Rhodococcus strain FP1 can degrade 2-fluorophenol, 3-fluorophenol (B1196323), and 4-fluorophenol. researchgate.net The fungus Pisolithus tinctorius has also demonstrated the ability to degrade 2-fluorophenol and 3-fluorophenol in co-metabolism with glucose. researchgate.net
Table 7.2.1: Documented Biodegradation of Monofluorophenols
Abiotic Transformation: Abiotic processes, including photolysis and hydrolysis, also contribute to the transformation of fluorophenols.
Photolysis: In the presence of sunlight, fluorophenols in aqueous solutions can undergo photochemical reactions. A study on the aqueous photochemistry of 4-fluorophenol determined a photoreaction quantum yield of 0.31. rsc.org The primary mechanism is believed to involve the formation of a carbene intermediate (4-oxocyclohexa-2,5-dienylidene) which then reacts to form 1,4-benzoquinone. rsc.org The efficiency of this process is influenced by factors such as the strength of the carbon-halogen bond. rsc.org
Hydrolysis: Hydrolysis is a chemical reaction with water that can break down compounds. While monofluorophenols are generally stable to hydrolysis under typical environmental conditions, studies on related compounds like 2-trifluoromethylphenol show that under neutral pH and mild temperatures (34°C to 69°C), the C-F bonds can be cleaved. nih.gov For 2-trifluoromethylphenol, the half-life at 37°C and pH 7.4 was found to be 6.9 hours. nih.gov The rate of hydrolysis is generally slow for aryl fluorides but can be influenced by pH and temperature. nih.govviu.ca
Transport Mechanisms in Aquatic and Terrestrial Systems
The movement of fluorophenols through the environment is dictated by their physical and chemical properties in conjunction with the characteristics of the environmental system.
Transport in Aquatic Systems: In aquatic environments, the transport of fluorophenols is largely governed by their water solubility and the flow of water bodies. Their relatively high water solubility means they will be transported in the dissolved phase in rivers, lakes, and groundwater. However, they can also partition to suspended organic matter and be transported with particulate matter. The tendency of a chemical to volatilize from water to the atmosphere, described by the Henry's Law Constant, is another transport pathway. For phenols, this tendency is generally low. The movement between surface water and groundwater is also a critical transport process, with contaminated groundwater plumes potentially discharging into surface water bodies and vice versa. nih.gov
Transport in Terrestrial Systems: In soil, the mobility of fluorophenols is primarily controlled by their sorption to soil organic matter. nih.govnih.gov The organic carbon-normalized soil-water partition coefficient (Koc) is a key parameter used to predict this behavior. nih.gov A higher Koc value indicates stronger binding to soil and less mobility, reducing the potential for leaching into groundwater. nih.gov Conversely, a lower Koc value suggests the compound is more mobile and more likely to be transported with water flow through the soil profile. The Koc for phenolic compounds can be estimated using their octanol-water partition coefficient (Kow). nih.govepa.gov Given the moderate Kow values for monofluorophenols (log Kow < 2), they are expected to have moderate mobility in soil. Soil pH also plays a crucial role, as it affects the ionization state of the phenolic hydroxyl group (pKa ~9-10), which in turn influences sorption behavior. nih.govnih.gov
Analytical Method Development for Environmental Monitoring
Reliable monitoring of fluorophenols in the environment requires sensitive and specific analytical methods. The primary techniques used for the analysis of phenolic compounds in environmental matrices like water and soil are based on chromatography coupled with various detectors. nih.gov
Liquid Chromatography: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are widely used for the analysis of phenols. nih.govsigmaaldrich.com These techniques are often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors.
HPLC-UV: This method is robust for detecting phenols. Pre-column derivatization can be used to enhance sensitivity. For a range of phenolic compounds, detection limits using HPLC-UV have been reported in the range of 0.006 to 0.05 mg/L in water. nih.govnih.gov
LC-MS/MS: The coupling of liquid chromatography with tandem mass spectrometry offers high selectivity and sensitivity, allowing for the detection of trace levels of contaminants. nih.gov For various PFAS, UPLC-MS/MS methods have achieved instrumental limits of quantification (LOQs) in the range of 3 to 53 ng/L. uliege.be
Gas Chromatography: Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is another powerful tool for analyzing phenolic compounds. This technique often requires a derivatization step to make the phenols more volatile. For the analysis of various organic pollutants, including phenols in soil, GC-MS methods have reported detection limits around 9.8 µg/L, which can be extrapolated to soil concentrations. ca.gov For other pesticides in soil, GC-based methods have achieved detection limits ranging from 0.1 to 10.4 µg/kg. chemicalbook.com
Sample preparation is a critical step in the analytical process and typically involves extraction and pre-concentration, often using Solid Phase Extraction (SPE) for water samples and solvent extraction for soil samples. nih.govmdpi.com
Table 7.4.1: Overview of Analytical Methods for Phenolic Compounds
Physical-Chemical Modeling of Environmental Behavior
To assess the potential environmental distribution and persistence of chemicals like fluorophenols, especially when extensive monitoring data is lacking, researchers use physical-chemical models. These models use the intrinsic properties of a chemical to predict its behavior in a model environment.
EPI Suite™: The Estimation Programs Interface (EPI) Suite™, developed by the U.S. Environmental Protection Agency (EPA), is a widely used set of models for predicting the physicochemical properties and environmental fate of organic chemicals. epa.govepisuite.dev Key modules include:
KOWWIN™: Estimates the octanol-water partition coefficient (log Kow). episuite.dev
BIOWIN™: Predicts the probability of biodegradation (both aerobic and anaerobic). omicsonline.org
KOCWIN™: Estimates the soil adsorption coefficient (Koc).
BCFBAF™: Calculates the bioconcentration factor (BCF) in fish. epa.gov
AOPWIN™: Estimates the rate of reaction with hydroxyl radicals in the atmosphere, providing an atmospheric half-life. episuite.dev
These modeling tools provide a framework for screening-level risk assessment and for prioritizing chemicals for further investigation and monitoring. epa.gov
Table of Mentioned Compounds
Emergent Applications in Chemical Science and Technology
Development of Chemical Probes (Non-Biological Context)
In the realm of analytical and physical chemistry, fluorophenol derivatives are integral to the design of sophisticated chemical probes. These probes leverage the specific physicochemical characteristics of the fluorophenol unit to detect and report on local chemical environments, primarily outside of biological systems.
Fluorinated phenols are highly effective as pH-responsive fluorescent probes due to the significant influence of fluorine atoms on the acidity (pKa) of the phenolic hydroxyl group. rsc.orgresearchgate.net The introduction of electron-withdrawing fluorine substituents lowers the pKa of the phenol (B47542), allowing the equilibrium between the protonated (phenol) and deprotonated (phenolate) forms to be tuned over a wide pH range. researchgate.netnih.gov This transition is accompanied by distinct changes in fluorescence properties, which can be exploited for ratiometric pH sensing. nih.gov
The principle behind their function often involves photoinduced electron transfer (PET). researchgate.net In many designs, the protonated phenol form is non-fluorescent or weakly fluorescent. Upon deprotonation to the phenolate (B1203915) at higher pH, the phenolate acts as a powerful electron donor, which can either quench or enhance fluorescence depending on the specific molecular design. For instance, in certain probe architectures, the deprotonated phenolate's higher HOMO energy level can turn off a PET quenching pathway that is active in the protonated state, leading to a dramatic increase in fluorescence intensity. rsc.org
Researchers have successfully integrated fluorinated phenols into various fluorophore scaffolds to create probes for specific pH ranges. For example, attaching ortho-F substituents to phenolic donors can lower both ground-state and excited-state pKa values, creating ratiometric excitation probes that are useful for eliminating background emission. rsc.org A probe known as DFPhOH6HI, when incorporated into duplex DNA, exhibits a remarkable 134-fold increase in emission intensity when transitioning from pH 5.5 to 8.0. rsc.org Similarly, fluorinated 7-hydroxycoumarin derivatives have been synthesized, where the fluorine atom adjacent to the hydroxyl group substantially decreases the pKa, making them suitable for sensing in acidic conditions. nih.gov The probe Mini202, a halogenated hydroxycoumarin, shows two distinct excitation maxima at 335 nm (protonated form) and 370 nm (deprotonated form), allowing for precise ratiometric measurements. nih.gov
The pKa values of several fluorinated phenols have been systematically studied to serve as pH-sensitive probes, with their shifts in the presence of liposomal systems demonstrating their utility in probing interfacial pH. rsc.org
Table 1: Properties of Selected Fluorophenol-Based pH-Responsive Probes
| Probe Name/Type | Core Structure | Key Features | Measured pKa | Sensing Mechanism | Reference |
|---|---|---|---|---|---|
| DFPhOH6HI | Difluorinated Phenol | 134-fold emission increase from pH 5.5 to 8.0. | 6.0 (in duplex DNA) | PET-OFF in phenolate state, PET-ON in phenol state. | rsc.org |
| FPhOH6HI | Fluorinated Phenol | Functions as a ratiometric excitation probe at pH 7.4. | N/A | Ratiometric excitation based on phenol/phenolate transition. | rsc.org |
| Mini202 | Fluorinated 7-Hydroxycoumarin | Ratiometric absorption/excitation profile. | 6.4 | pH-dependent equilibrium between protonated and deprotonated forms with distinct spectra. | nih.gov |
| Oregon Green Dyes | Fluorinated Fluorescein | Sensitive in moderately acidic solutions. | ~4.7 | Lowered pKa due to electron-withdrawing fluorine atoms. | thermofisher.comthermofisher.com |
| 2,3,5,6-tetrafluorophenol (4FP) | Tetrafluorophenol | pKa shifts in the presence of liposomes. | 5.56 (in water) | Changes in UV-vis and 19F-NMR spectra with pH. | rsc.org |
Proximity-Assisted Photoactivation (PAPA) is a phenomenon where one fluorophore (the 'sender') can reactivate a second, nearby fluorophore (the 'receiver') from a non-fluorescent dark state. nih.govelifesciences.org This process requires the two molecules to be in close proximity, operating at a longer intermolecular distance than Förster resonance energy transfer (FRET), making it a versatile tool for detecting molecular interactions. elifesciences.orgbiorxiv.org
While the foundational work on PAPA has centered on rhodamine dyes, the principles of photoactivation are broadly applicable and can be enhanced by strategic fluorination. nih.govelifesciences.org The development of photoactivatable reagents, which includes photoreactive crosslinkers and caged probes, often utilizes fluorinated aryl azides and benzophenone (B1666685) derivatives. thermofisher.comthermofisher.com Upon UV photolysis, fluorinated aryl azides generate highly reactive nitrenes that are more effective at C–H insertion reactions compared to their non-fluorinated counterparts. thermofisher.com This enhanced reactivity is crucial for creating stable covalent linkages in a proximity-dependent manner.
Similarly, fluorinated benzophenone and fluorenone-based photolabels serve as effective photoaffinity probes. acs.org UV irradiation excites the carbonyl group, which can then abstract a proton from a nearby molecule, leading to the formation of a cross-linked product. acs.org The incorporation of fluorine can modulate the photophysical properties and reactivity of these systems. The design of such photoactivatable probes is modular, allowing for their application to a wide range of molecules, including phenols, to control the release of active species with high spatial and temporal resolution. nih.gov
Materials Science Applications
The incorporation of fluorophenol units into larger molecular architectures is a key strategy for developing advanced materials with tailored properties, including enhanced thermal stability, chemical resistance, and specific optical characteristics.
Fluorophenols are crucial monomers for creating fluorinated phenolic polymers, which are valued for their performance as resin binders in photoresist compositions and as specialty coatings. google.comwipo.int These polymers contain repeat units of fluorinated phenolic groups, which may be substituted with fluorine atoms or fluoroalkyl groups like trifluoromethyl (-CF3). google.com The introduction of these fluorinated moieties improves thermal stability and hydrophobic properties. researchgate.net
Fluoropolymer coatings, in general, are known for their excellent corrosion and chemical resistance, low friction, and non-stick properties. coatingsystems.commetcoat.com Phenolic resins modified with fluorine atoms have demonstrated enhanced thermal stability and hydrophobicity. researchgate.net These fluorinated resins are used in a wide array of applications, from electronics and aerospace to surface coatings. researchgate.net For instance, fluorinated phenolic polymers exhibit good transparency at short wavelengths (e.g., sub-200 nm), making them valuable for advanced photolithography processes. google.com
The method of integration can vary, from the polymerization of a fluorinated vinylphenol monomer to the direct fluorination of a pre-formed phenolic polymer. google.com These fluoropolymers are often combined with other resins and additives to create robust coating systems for demanding environments. bund.de
Table 2: Examples of Fluorophenol Integration in Polymer Systems
| Polymer/Coating Type | Fluorophenol Component | Key Improved Properties | Application | Reference |
|---|---|---|---|---|
| Fluorinated Phenolic Polymer | Polymerized fluorinated vinylphenol | High transparency at sub-200 nm wavelengths. | Photoresists for microelectronics. | google.com |
| Fluorinated Phenolic Resin/Phenolic Resin blend (F-PR/PR) | Fluorine atoms introduced into the phenolic resin chain | Good thermal stability, enhanced hydrophobicity. | Composites, coatings. | researchgate.net |
| Crosslinkable fluorinated poly(aryl ether ether ketone)s (3F-PEEKn-PEP) | (3-trifluoromethyl) phenyl hydroquinone | High glass transition temperatures, good chemical resistance. | High-performance films. | researchgate.net |
| Fluoropolymer Coatings | General fluorocarbon-based resins | Corrosion resistance, reduced friction, non-stick surface. | Industrial fasteners, automotive parts, food processing. | coatingsystems.commetcoat.com |
Fluorophenols are considered valuable aryl fluorinated building blocks in synthetic chemistry. chemicalbook.comossila.com Their unique structure allows for the construction of more complex functional materials. nih.gov The presence and position of fluorine atoms in the phenolic ring can be strategically used to modulate the biological or chemical properties of the final molecule. frontiersin.org
For example, fluorinated phenol derivatives have been used to synthesize pyridine (B92270) Schiff bases. A study comparing a Schiff base with two fluorine substitutions on the phenolic ring to one with a single substitution found that the difluorinated compound exerted a clear antifungal activity, demonstrating how fluorination can tune bioactivity. frontiersin.org In another application, fluorinated acyl-Meldrum's acid derivatives, synthesized from phenacyl Meldrum's acid substrates, serve as versatile scaffolds for creating a range of fluoro-acetophenone and other heterocyclic products in one-step procedures. worktribe.com These examples highlight the role of fluorophenols as foundational components for assembling materials with specific, pre-designed functions. nih.gov
Catalysis and Reagent Design
The electronic properties of fluorophenols make them suitable for applications in catalysis, both as catalysts themselves and as ligands or components of more complex catalytic systems and reagents.
Fluorophenol-derived dual organocatalysts have been successfully designed and applied for the ring-opening polymerization of L-lactide. rsc.org In this system, the catalyst activates both the initiator and the monomer through hydrogen bonding interactions, demonstrating high catalytic activity. rsc.org
In the field of inorganic catalysis, fluorophenols are used as ligands to create catalysts for specific transformations. Copper complexes with fluorophenol-derived ligands have been developed for the oxidative polymerization of fluorophenols, which is a route to engineering plastics like fluoropolyarylene ether. google.com These catalysts can also be used for the polymerization of phenols containing other electron-withdrawing groups. google.com Furthermore, palladium-ruthenium alloy nanoparticles housed within a metal-organic framework (PdRu@MIL-101) have shown excellent performance in the hydrodefluorination of 4-fluorophenol (B42351) under mild aqueous conditions, a key process for environmental remediation. chinesechemsoc.org
Fluorophenols are also integral to the design of novel fluorination reagents. For example, a complex formed between hydrogen fluoride (B91410) (HF) and N,N'-Dimethylpropyleneurea (DMPU) acts as a designer nucleophilic fluorination reagent. nih.gov This DMPU/HF complex, which is compatible with cationic gold catalysts, enables the highly regioselective mono- and dihydrofluorination of alkynes to produce valuable fluoroalkenes and gem-difluoromethylene compounds. nih.gov In another example, phosphomolybdic acid encapsulated in a metal-organic framework has been used as a solid acid catalyst for the Friedel–Crafts C-acylation of para-fluorophenol. rsc.org
Future Research Directions and Unaddressed Challenges in Fluorophenyl Chemistry
Exploration of Novel Synthetic Strategies for Fluorophenyl Compound Libraries
Developing efficient and diverse synthetic routes to access fluorophenyl compounds is a continuous area of research. The ability to rapidly generate libraries of fluorophenyl compounds with varying substitution patterns is crucial for drug discovery and material science endeavors. Future research aims to explore novel methodologies that offer improved selectivity, efficiency, and functional group tolerance. This includes the development of new catalytic systems, milder reaction conditions, and innovative approaches to regioselective and stereoselective fluorination. For instance, the development of new synthetic methods leading to structures incorporating various biologically active moieties in a single molecule has attracted much attention in organic chemistry, particularly for heterocyclic compounds which hold a special place among pharmaceutically active products. researchgate.net The development of simple and efficient syntheses of compounds incorporating multi heterocyclic rings has given a new dimension to drug discovery. researchgate.net Phenotypic screening of compound libraries has revealed compounds targeting specific biological targets, highlighting the importance of diverse chemical libraries. acs.org
Deeper Understanding of Complex Reaction Mechanisms
A thorough understanding of the underlying reaction mechanisms involved in fluorination and reactions of fluorophenyl compounds is essential for rational design of new transformations and optimization of existing ones. Many fluorination reactions involve complex pathways, and elucidating the roles of catalysts, reagents, and intermediates is critical. Future research will focus on employing advanced spectroscopic techniques, computational chemistry, and kinetic studies to gain deeper insights into these mechanisms. This knowledge can then be leveraged to design more predictable and controllable synthetic routes.
Predictive Modeling and Machine Learning in Fluorophenyl Research
The increasing availability of data in chemical synthesis and property prediction is paving the way for the application of predictive modeling and machine learning techniques in fluorophenyl chemistry. These computational tools can be used to predict reaction outcomes, optimize reaction conditions, and even design novel fluorophenyl structures with desired properties. Future research will involve developing and refining algorithms specifically tailored for fluorinated systems, integrating experimental data with computational models to accelerate the discovery and development of new fluorophenyl compounds and synthetic methodologies. Computational software has been used to help analyze properties and guide the development of three-dimensional compounds. whiterose.ac.uk
Sustainable and Green Chemistry Approaches in Fluorination
Traditional fluorination methods often involve hazardous reagents, harsh conditions, and generate significant waste, posing environmental challenges. A major focus of future research is the development of sustainable and green chemistry approaches for the synthesis of fluorophenyl compounds. This includes exploring the use of more environmentally friendly fluorinating agents, developing catalytic methods that reduce waste and energy consumption, utilizing renewable feedstocks, and implementing flow chemistry techniques for improved efficiency and safety. jptcp.com The transition to sustainable methods for the manufacturing of chemicals, with reduced or no detrimental impact on the environment, is a high-priority goal. ox.ac.uk Over the past decade, significant progress has been made in developing reagents and approaches for fluorination, offering greater flexibility, though challenges remain regarding promoters, solvents, and availability. jptcp.com Green chemistry research aims to develop methods that can efficiently couple important and challenging substrates. jptcp.com Exploring new methodologies to control the reactivity of fluorine, including enhancing the reactivity of metal fluoride (B91410) salts and activating fluorine within perfluorinated organic moieties, offers potential for utilizing waste sources of fluorine as feedstocks. nottingham.ac.uk
Expanding Applications in Non-Clinical Technologies
While fluorophenyl compounds have significant applications in pharmaceuticals and agrochemicals, there is growing interest in expanding their use in non-clinical technologies. Future research directions include exploring their potential in areas such as advanced materials (e.g., polymers, liquid crystals), electronics, energy storage (e.g., electrolytes in batteries), and environmental remediation. For example, research is being conducted on fluorine-free electrolytes for lithium-ion batteries as a necessary step towards environmentally friendly and safe batteries, though this also presents new challenges. acs.org The unique properties imparted by the fluorophenyl moiety can lead to the development of novel materials and technologies with enhanced performance and functionality.
Q & A
Q. What are the optimal synthetic routes for Fluorophen, and how do reaction conditions influence yield and purity?
this compound synthesis typically involves electrophilic aromatic substitution or cross-coupling reactions, with fluorination agents like Selectfluor® or DAST. Reaction parameters (temperature, solvent polarity, catalyst loading) critically impact yield and purity. For instance, anhydrous conditions reduce hydrolysis byproducts, while catalyst choice (e.g., Pd vs. Cu) affects regioselectivity in polyfluorinated derivatives. Post-synthesis purification via column chromatography or recrystallization is essential to isolate isomers .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?
<sup>19</sup>F NMR is indispensable for identifying fluorine substitution patterns, with chemical shifts (δ -110 to -130 ppm) reflecting electronic environments. Complementary methods include high-resolution mass spectrometry (HRMS) for molecular weight confirmation and IR spectroscopy to detect hydroxyl groups in fluorophenol variants. X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .
Q. How do solvent systems influence this compound’s stability in experimental settings?
Polar aprotic solvents (e.g., DMSO, DMF) enhance this compound’s solubility but may accelerate decomposition under basic conditions. Accelerated stability studies (40°C/75% RH) with HPLC monitoring can identify degradation pathways, such as defluorination or oxidation. Buffered aqueous solutions (pH 5–7) are recommended for biological assays to minimize hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?
Discrepancies often arise from variations in cell line sensitivity (e.g., HeLa vs. HEK293), assay endpoints (IC50 vs. EC50), or impurity profiles. Meta-analyses using standardized protocols (e.g., OECD guidelines) and orthogonal assays (e.g., SPR binding vs. functional activity) are critical. Statistical tools like Bland-Altman plots or Cohen’s d quantify inter-study variability .
Q. What computational models best predict this compound’s environmental fate and metabolite toxicity?
Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model interactions with soil organic matter, while QSAR models predict metabolites’ ecotoxicity. Density functional theory (DFT) calculates Fukui indices to identify reactive sites for microbial degradation. Validated against LC-MS/MS environmental samples, these methods prioritize high-risk derivatives for regulatory review .
Q. What in vitro models are suitable for elucidating this compound’s mechanism of action in neurological systems?
Primary neuron cultures or iPSC-derived astrocytes exposed to this compound (1–100 µM) can assess neurotoxicity via calcium imaging (Fluo-4 AM) and mitochondrial stress assays (Seahorse XF). Transcriptomic profiling (RNA-seq) identifies dysregulated pathways (e.g., oxidative phosphorylation, apoptosis). Co-culture systems with microglia reveal neuroinflammatory responses .
Q. How does fluorination position (ortho, meta, para) modulate this compound’s physicochemical and pharmacological properties?
Comparative studies using isomeric libraries show para-fluorination increases logP (enhancing blood-brain barrier penetration) but reduces hydrogen-bonding capacity. Ortho derivatives exhibit steric hindrance, altering target binding kinetics (e.g., kinase inhibition). Free-energy perturbation (FEP) simulations quantify these effects for rational drug design .
Q. What analytical strategies detect trace this compound residues in complex environmental matrices?
Solid-phase extraction (SPE) coupled with GC-MS/MS (EI mode) achieves detection limits of 0.1 ppb in water samples. For soil, QuEChERS extraction followed by UHPLC-QTOF-MS provides high specificity. Isotope dilution with <sup>13</sup>C-labeled this compound corrects matrix effects .
Q. How should researchers design long-term stability studies for this compound under varying storage conditions?
ICH Q1A guidelines recommend accelerated (40°C/75% RH) and real-time (25°C/60% RH) testing over 6–24 months. Degradation products are characterized via LC-UV/HRMS, with kinetic modeling (Arrhenius equation) predicting shelf life. Excipient compatibility studies (DSC/TGA) prevent formulation-induced decomposition .
Methodological Guidance
- Data Contradiction Analysis : Apply triangulation by cross-validating results across multiple techniques (e.g., in vitro + in silico + in vivo) .
- Experimental Reproducibility : Document reaction conditions (e.g., stirring speed, humidity) in supplemental materials and use internal standards for quantitative assays .
- Ethical Compliance : Ensure ecotoxicity studies adhere to ARRIVE guidelines for animal welfare and minimize synthetic waste via green chemistry principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
